1-Phenyl-1,2,4-triazolidine-3,5-dithione
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Overview
Description
1-Phenyl-1,2,4-triazolidine-3,5-dithione is a heterocyclic compound that contains a triazolidine ring with two sulfur atoms at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1,2,4-triazolidine-3,5-dithione can be synthesized through the cyclo-condensation of aromatic aldehydes or ketones with thiosemicarbazide. This reaction is typically carried out under mild conditions using a catalyst such as meglumine in water . The reaction proceeds efficiently at room temperature, resulting in high yields of the desired product.
Industrial Production Methods
The use of green catalysts and solvents, such as meglumine and water, is preferred to minimize environmental impact and ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using reagents such as 4-Phenyl-1,2,4-triazoline-3,5-dione.
Reduction: Reduction reactions can convert the dithione group to dithiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione are used under mild conditions to achieve oxidation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products formed from oxidation reactions.
Reduction: Dithiols are formed from reduction reactions.
Substitution: Various substituted triazolidine derivatives are formed depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-1,2,4-triazolidine-3,5-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,4-triazolidine-3,5-dithione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Phenyl-1,2,4-triazolidine-3,5-dithione can be compared with other similar compounds, such as:
4-Phenyl-1,2,4-triazoline-3,5-dione: This compound is a strong dienophile and is used in Diels-Alder reactions.
1,2,4-Triazolidine-3-thione: Similar in structure but lacks the dithione group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its dithione group, which imparts distinct chemical reactivity and biological activity compared to other triazolidine derivatives.
Properties
CAS No. |
52208-13-6 |
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Molecular Formula |
C8H7N3S2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
1-phenyl-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C8H7N3S2/c12-7-9-8(13)11(10-7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) |
InChI Key |
OHTWYWBEOQAXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)NC(=S)N2 |
Origin of Product |
United States |
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